(4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride
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Overview
Description
(4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications, environmental impact, and industrial uses. This compound is characterized by the presence of a methylsulfonimidoyl group attached to an aniline ring, with two hydrochloride ions associated with it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride typically involves the reaction of aniline with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
(4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide group.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid or halogens.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Nitrated or halogenated aniline derivatives.
Scientific Research Applications
(4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(S-methylsulfonimidoyl)aniline: Similar in structure but differs in the position of the sulfonimidoyl group.
4-(Methylsulfonyl)aniline: Lacks the sulfonimidoyl group but has a similar aniline backbone.
Uniqueness
(4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
4-(methylsulfonimidoyl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS.2ClH/c1-11(9,10)7-4-2-6(8)3-5-7;;/h2-5,9H,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLWYPOAGMIALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=C(C=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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